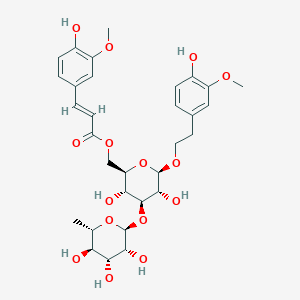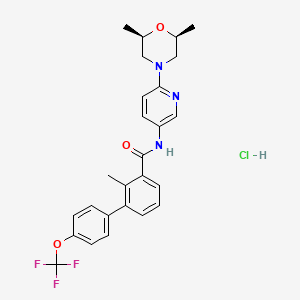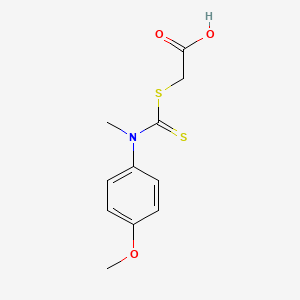
Acetochloro-alpha-L-fucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetochloro-alpha-L-fucose is a chemical compound that belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a six-carbon containing moiety. This compound is characterized by the presence of an acetochloro group attached to the alpha-L-fucose molecule. Alpha-L-fucose is a deoxyhexose sugar that plays a crucial role in various biological processes, including cell-cell recognition and signaling.
Métodos De Preparación
The preparation of acetochloro-alpha-L-fucose can be achieved through several synthetic routes. One common method involves the chemical synthesis of alpha-L-fucose followed by the introduction of the acetochloro group. The synthetic route typically involves the following steps:
Synthesis of alpha-L-fucose: This can be achieved through chemical or enzymatic methods. Chemical synthesis involves the use of starting materials such as D-mannose or L-galactose, which are converted to alpha-L-fucose through a series of chemical reactions.
Introduction of the acetochloro group: This step involves the reaction of alpha-L-fucose with acetyl chloride in the presence of a suitable catalyst, such as pyridine, to introduce the acetochloro group.
Análisis De Reacciones Químicas
Acetochloro-alpha-L-fucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups in the fucose molecule to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the reduction of the carbonyl groups back to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of the acetochloro group with other functional groups. Common reagents for substitution reactions include nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fucose derivatives with carbonyl groups, while reduction can yield fucose derivatives with hydroxyl groups.
Aplicaciones Científicas De Investigación
Acetochloro-alpha-L-fucose has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including glycosides and glycoconjugates.
Biology: It is used in studies of cell-cell recognition and signaling, as alpha-L-fucose is a key component of many glycoproteins and glycolipids.
Medicine: It is used in the development of therapeutic agents, particularly those targeting diseases involving cell-cell recognition and signaling, such as cancer and infectious diseases.
Industry: It is used in the production of functional foods and cosmetics, where it is valued for its biological activity and potential health benefits.
Mecanismo De Acción
The mechanism of action of acetochloro-alpha-L-fucose involves its interaction with specific molecular targets and pathways. Alpha-L-fucose is known to play a role in cell-cell recognition and signaling by binding to specific receptors on the cell surface. This interaction can trigger various cellular responses, including changes in gene expression, cell proliferation, and cell migration. The acetochloro group may enhance the binding affinity of alpha-L-fucose to its receptors, thereby modulating its biological activity.
Comparación Con Compuestos Similares
Acetochloro-alpha-L-fucose can be compared with other similar compounds, such as:
Alpha-L-fucose: The parent compound without the acetochloro group. It has similar biological activity but may have different binding affinity and specificity.
Alpha-L-methyl-fucose: A derivative of alpha-L-fucose with a methyl group instead of an acetochloro group. It has similar biological activity but may have different chemical reactivity and stability.
Alpha-L-fucosylated oligosaccharides: Complex molecules containing alpha-L-fucose as a component. They have similar biological activity but may have different structural complexity and functional properties.
The uniqueness of this compound lies in the presence of the acetochloro group, which can modulate its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H17ClO7 |
|---|---|
Peso molecular |
308.71 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-chloro-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17ClO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1 |
Clave InChI |
ZHEUAMUSDHNINO-BSOOIWJMSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)




![(2S,4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B11937026.png)
![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)
![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)

![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)

![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)
